molecular formula C13H20N2O2 B12081318 tert-Butyl (6-isopropylpyridin-3-yl)carbamate CAS No. 886214-82-0

tert-Butyl (6-isopropylpyridin-3-yl)carbamate

Cat. No.: B12081318
CAS No.: 886214-82-0
M. Wt: 236.31 g/mol
InChI Key: GPMORISKRMLPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (6-isopropylpyridin-3-yl)carbamate: is an organic compound with the molecular formula C13H20N2O2 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the 3-position of a 6-isopropylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-isopropylpyridin-3-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-isopropylpyridine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The tert-butyl chloroformate is added dropwise to a solution of 6-isopropylpyridine in an appropriate solvent like dichloromethane, under an inert atmosphere. The mixture is stirred at room temperature for several hours.

    Purification: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and solvents, along with rigorous quality control measures, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (6-isopropylpyridin-3-yl)carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the removal of the carbamate group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Deprotected 6-isopropylpyridine.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (6-isopropylpyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites. Its ability to form stable complexes with certain proteins makes it useful in biochemical assays and structural biology studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (6-isopropylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6-methylpyridin-3-yl)carbamate
  • tert-Butyl (6-ethylpyridin-3-yl)carbamate
  • tert-Butyl (6-propylpyridin-3-yl)carbamate

Uniqueness

tert-Butyl (6-isopropylpyridin-3-yl)carbamate is unique due to the presence of the isopropyl group at the 6-position of the pyridine ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interaction with biological targets. Compared to its analogs, the isopropyl group provides a balance between hydrophobicity and steric hindrance, making it particularly effective in certain applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.

Properties

CAS No.

886214-82-0

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-(6-propan-2-ylpyridin-3-yl)carbamate

InChI

InChI=1S/C13H20N2O2/c1-9(2)11-7-6-10(8-14-11)15-12(16)17-13(3,4)5/h6-9H,1-5H3,(H,15,16)

InChI Key

GPMORISKRMLPFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.